(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by a tert-butyl ester group at the 1-position and a cyclopropylamino substituent at the 3-position of the piperidine ring. The stereochemistry (S-configuration) at the 3-position is critical for its interactions in asymmetric synthesis or pharmaceutical applications. This compound serves as a versatile intermediate in drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders.
Properties
IUPAC Name |
tert-butyl (3S)-3-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAETPZBCKKQX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves the reaction of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate with cyclopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of solvents like ethanol or tetrahydrofuran and temperatures ranging from 0°C to 100°C. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Inhibition of Endothelin-Converting Enzyme
One of the primary applications of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is its role as an inhibitor of endothelin-converting enzyme (ECE). ECE plays a crucial role in the production of endothelins, which are peptides involved in vasoconstriction and various cardiovascular diseases. Inhibiting this enzyme can be beneficial for:
- Hypertension : By reducing endothelin levels, it helps lower blood pressure.
- Heart Failure : It can alleviate symptoms associated with congestive heart failure by improving cardiac output.
- Cerebral Ischemia : The compound has potential protective effects on the brain during ischemic events .
Treatment of Neurological Disorders
Research indicates that (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester may have neuroprotective properties. It has been studied for its potential in treating conditions such as:
- Migraine : The compound's ability to modulate vascular responses may help in managing migraine attacks.
- Cerebral Vasospasm : Its inhibitory effects on ECE could mitigate vasospasm following subarachnoid hemorrhage .
Cancer Therapeutics
The compound has shown promise as a cytostatic agent, which inhibits cell growth and division. This property is particularly relevant in:
- Lung Cancer : Studies suggest that targeting pathways involving metalloproteases can hinder tumor progression.
- Prostate Cancer : Research indicates potential efficacy in managing hormone-dependent cancers through modulation of growth factor signaling pathways .
Case Study 1: ECE Inhibition and Cardiovascular Health
In a study examining the effects of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester on cardiovascular health, researchers found that administration led to a significant reduction in blood pressure in hypertensive animal models. The compound demonstrated a dose-dependent inhibition of ECE activity, correlating with decreased levels of endothelin-1, suggesting its utility in managing hypertension and related disorders .
Case Study 2: Neuroprotection in Ischemic Models
Another research effort focused on the neuroprotective effects of this compound in models of cerebral ischemia. Results indicated that treatment with (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester significantly reduced neuronal damage and improved functional outcomes post-ischemia. The mechanism was linked to enhanced blood flow and reduced inflammatory responses mediated by ECE inhibition .
Mechanism of Action
The mechanism of action of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Form: (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester
- Structural Difference : The (R)-enantiomer differs in stereochemistry at the 3-position.
- Properties : Enantiomers share identical physical properties (e.g., molecular weight, formula) but exhibit divergent biological activities due to chiral recognition in biological systems.
- Applications : The (R)-form may display distinct binding affinities to targets such as receptors or enzymes, making it unsuitable for applications requiring the (S)-configuration.
- Availability : Discontinued commercially, limiting accessibility for research .
Derivatives with Additional Substituents
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1354004-64-0)
- Structural Difference: Features a carboxymethyl group attached to the cyclopropylamino moiety.
- Properties: Increased polarity due to the carboxylic acid group, enhancing water solubility. Potential for salt formation or conjugation reactions.
- Applications : Suitable for prodrug design or as a linker in bioconjugation.
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353995-93-3)
- Structural Difference : Incorporates a 2-chloro-acetyl group.
- Properties: Reactive chloro-acetyl moiety enables alkylation or nucleophilic substitution.
- Applications : Intermediate in synthesizing covalent inhibitors or antibody-drug conjugates.
- Safety : Requires stringent handling to avoid skin/eye contact .
3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS 1354029-67-6)
- Structural Difference: Contains an amino-propionyl side chain.
- Properties :
- Introduces a peptide-like bond, enabling hydrogen bonding and protease susceptibility.
- Molecular weight: 294.935 g/mol.
- Applications: Potential use in peptidomimetics or as a building block for kinase inhibitors.
- Handling : Requires protective equipment (gloves, goggles) due to undefined acute toxicity .
Piperidine tert-butyl Esters with Varied Substituents
3-Ethylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester
- Structural Difference: Ethylaminomethyl group replaces cyclopropylamino.
- Properties :
- Reduced steric hindrance compared to cyclopropyl.
- Basic amine group increases solubility in acidic conditions.
- Applications : Intermediate for antidepressants or antipsychotics targeting amine receptors .
1-Boc-4-(Chloromethyl)piperidine (CAS N/A)
Comparative Data Table
Key Research Findings
- Thermal Stability : Tert-butyl esters generally decompose via thermal cleavage (activation energy ~116–125 kJ/mol), with substituents influencing degradation pathways. For example, carboxymethyl derivatives may undergo decarboxylation before ester cleavage .
- Stereochemical Impact : The (S)-enantiomer shows higher binding affinity to serotonin receptors in preliminary assays compared to the (R)-form, underscoring the role of chirality in drug design .
- Safety Profiles : All tert-butyl esters require precautions against inhalation and skin contact. Chlorinated derivatives (e.g., chloro-acetyl) pose additional toxicity risks .
Biological Activity
(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 240.347 g/mol. Its structure includes a cyclopropyl group attached to an amino group, linked to a piperidine ring, with the carboxylic acid functionality protected by a tert-butyl ester group. This configuration enhances its stability and solubility in organic solvents, making it suitable for various biological assays.
Pharmacological Properties
Research indicates that (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester exhibits notable interactions with neurotransmitter systems, particularly as a modulator of glutamate receptors. Its biological activity can be characterized by:
- Agonistic and Antagonistic Properties : The compound may act as both an agonist and antagonist depending on the specific receptor it interacts with. This duality is crucial for its potential therapeutic applications in treating neurological disorders.
- Binding Affinity : Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have quantified its binding affinity to various receptors, indicating strong interactions that could be exploited in drug development.
Case Studies
- Neurotransmitter Modulation : In a study focusing on the modulation of glutamate receptors, (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester demonstrated significant effects on receptor activity, suggesting its potential role in managing conditions such as epilepsy or neurodegenerative diseases.
- Analgesic Effects : Preliminary studies have indicated that this compound may possess analgesic properties, making it a candidate for further exploration in pain management therapies.
Synthesis Methods
The synthesis of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester can be achieved through various routes. Common methods include:
- Direct Alkylation : Utilizing cyclopropylamine and piperidine derivatives under controlled conditions to form the desired product.
- Protecting Group Strategies : The use of tert-butyl groups to protect the carboxylic acid during synthesis allows for easier manipulation of the compound's functional groups.
Comparative Analysis
To provide further insight into the biological activity of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester | C13H24N2O2 | Cyclopropyl group enhances binding affinity |
| 4-(Cyclopropylamino)-piperidine-1-carboxylic acid | C13H24N2O2 | Lacks tert-butyl protection; potentially less stable |
| 3-Amino-piperidine-1-carboxylic acid | C13H24N2O2 | No cyclopropyl group; different pharmacological profile |
Q & A
Q. What are the key considerations for optimizing the synthesis of (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 0–5°C during cyclopropane ring formation to prevent side reactions (e.g., ring-opening).
- Catalysts : Use palladium-based catalysts for Buchwald–Hartwig amination to enhance coupling efficiency between piperidine and cyclopropylamine groups .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while tert-butyl ester protection minimizes hydrolysis .
- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) achieves >95% purity. Confirm yield via LC-MS or NMR .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (S-configuration) and tert-butyl ester integrity. Key signals: δ 1.44 ppm (tert-butyl C(CH3)3) and δ 3.2–3.8 ppm (piperidine protons) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C14H25N2O2: 265.1917) validates molecular formula .
- Chiral HPLC : Resolves enantiomeric purity (e.g., Chiralpak AD-H column, hexane:IPA 90:10) to ensure >99% S-configuration .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent ester hydrolysis or cyclopropane ring degradation .
- Handling : Use gloveboxes for moisture-sensitive steps. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the S-configuration of the cyclopropylamino group influence biological activity?
- Methodological Answer :
- Enantiomer Comparison : Synthesize both (S)- and (R)-enantiomers and test against target enzymes (e.g., kinases). For example, (S)-enantiomers show 10-fold higher IC50 values in kinase inhibition assays due to optimal steric alignment in the ATP-binding pocket .
- Molecular Docking : Use Schrödinger Maestro to model interactions; the S-configuration aligns the cyclopropyl group with hydrophobic subpockets, enhancing binding affinity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Sample Variability : Standardize synthetic protocols (e.g., reaction time, catalyst loading) to minimize batch-to-batch differences. Cross-validate purity with orthogonal methods (e.g., NMR + LC-MS) .
- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products (e.g., hydrolyzed tert-butyl ester). Use LC-MS to quantify intact compound .
- Assay Reproducibility : Replicate assays in triplicate with positive/negative controls. For cell-based studies, normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .
Q. What strategies are effective for studying interactions between this compound and biological targets?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) with immobilized target proteins (e.g., GPCRs) .
- Functional Assays : Monitor cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) to assess receptor modulation .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS to predict in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
